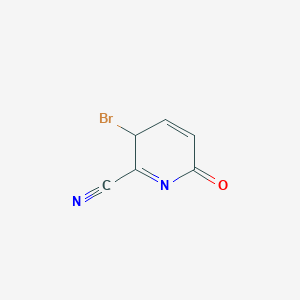
3-bromo-6-oxo-3H-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a bromine atom at the third position, a cyano group at the second position, and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-3H-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 6-oxo-3H-pyridine-2-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 3-bromo-6-hydroxy-3H-pyridine-2-carbonitrile.
Oxidation: Formation of oxidized pyridine derivatives with additional functional groups.
Scientific Research Applications
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-bromo-6-oxo-3H-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the bromine atom and the cyano group enhances its binding affinity and specificity towards certain molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine-2-carbonitrile: Similar structure but lacks the keto group at the sixth position.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains a chlorine atom instead of a keto group at the sixth position.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Different heterocyclic system with a hydroxyl group.
Uniqueness
3-Bromo-6-oxo-3H-pyridine-2-carbonitrile is unique due to the presence of the keto group at the sixth position, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical transformations and enhances the compound’s potential in various applications compared to its analogs.
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
3-bromo-6-oxo-3H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2,4H |
InChI Key |
ICYIGXLRDNFCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)
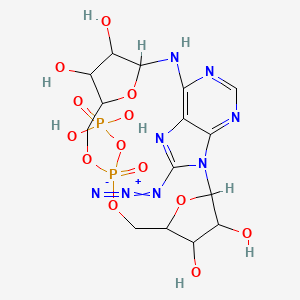


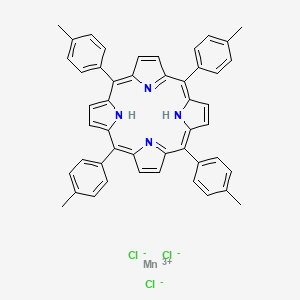


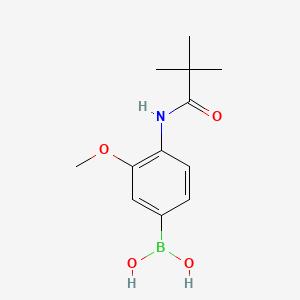
![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)

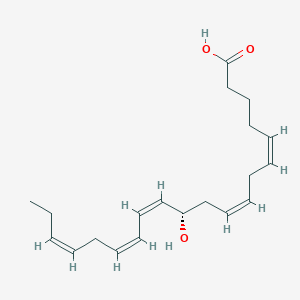
![Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)


